3-(Amino(cyclopropyl)methyl)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives in Medicinal Chemistry
Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. nih.govpreprints.org The carboxylic acid group is a key structural feature, often involved in critical binding interactions with biological targets. nih.gov The aromatic ring of benzoic acid provides a versatile scaffold that can be readily functionalized to modulate a compound's pharmacological and pharmacokinetic properties. nih.govpreprints.org
The utility of the benzoic acid moiety is demonstrated by its presence in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents, diuretics, and local anesthetics. youtube.com In the context of drug design, the benzoic acid scaffold is often utilized as a starting point for the synthesis of more complex molecules with tailored biological activities. nih.gov For instance, para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, is a crucial building block in the synthesis of folate, a vitamin essential for DNA synthesis and replication. nih.gov This highlights the significance of the aminobenzoic acid core in developing molecules with potential therapeutic value.
Significance of Cyclopropyl (B3062369) Moieties in Pharmaceutical Design
Conformational Rigidity: The cyclopropyl group introduces a degree of conformational constraint, which can lead to a more favorable binding entropy when the molecule interacts with its biological target. clockss.org
Metabolic Stability: The replacement of more metabolically labile groups with a cyclopropyl ring can protect the molecule from enzymatic degradation, thereby prolonging its duration of action. clockss.org
Enhanced Potency: The unique electronic and steric properties of the cyclopropyl group can lead to improved binding affinity and, consequently, higher potency. clockss.org
The value of this moiety is underscored by the number of approved drugs that contain a cyclopropyl group. clockss.org These drugs span a range of therapeutic areas, demonstrating the broad applicability of this structural motif in medicinal chemistry.
Overview of Research Trajectories for the Chemical Compound
While specific research on 3-(Amino(cyclopropyl)methyl)benzoic acid is limited, its structural features suggest several potential research trajectories. Given that analogs of this compound have shown activity as positive allosteric modulators (PAMs) of the GABAA receptor, a primary area of investigation would be its potential as a modulator of this important central nervous system target. acs.org GABAA receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the brain. wikipedia.orgnih.gov Their modulation is a key mechanism of action for a variety of drugs, including those used to treat anxiety, epilepsy, and sleep disorders. acs.org
The synthesis of this compound and its analogs would likely be a key focus of initial research efforts. Synthetic routes could potentially involve a Suzuki coupling reaction to form the carbon-carbon bond between the cyclopropyl group and the benzoic acid moiety, followed by functional group manipulations to introduce the amino group.
Further research would likely involve in vitro and in vivo studies to characterize the compound's pharmacological profile, including its potency and efficacy at the GABAA receptor, as well as its pharmacokinetic properties. The structural combination of the flexible aminomethyl linker and the rigid cyclopropyl group could lead to a unique pharmacological profile with potential therapeutic advantages.
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-[amino(cyclopropyl)methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,10H,4-5,12H2,(H,13,14) |
InChI Key |
LHHGUYVCFZPYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino Cyclopropyl Methyl Benzoic Acid and Its Analogs
Strategic Approaches to the Benzoic Acid Core Functionalization
The functionalization of the benzoic acid core is a critical step in the synthesis of 3-(Amino(cyclopropyl)methyl)benzoic acid. This process involves introducing substituents at specific positions on the aromatic ring and transforming the carboxylic acid group as needed.
Regioselective Substitution Patterns on the Aromatic Ring
Achieving the desired substitution pattern on the benzoic acid ring is paramount. While direct functionalization of benzoic acids can be challenging, several strategies have been developed to control the regioselectivity. For instance, palladium-catalyzed meta-C–H functionalization of benzoic acid derivatives has been reported, offering a method to introduce substituents at the meta position. researchgate.net This approach can utilize a nitrile-based sulfonamide template to direct the olefination to the meta position with molecular oxygen as the terminal oxidant. researchgate.net Another strategy involves a dearomatization-rearomatization sequence, which allows for a threefold regioselective substitution of benzoic acid derivatives. nih.gov The choice of directing groups and reaction conditions is crucial for achieving high regioselectivity. For example, in Pd(II)-catalyzed C–H olefination, monoprotected amino acid (MPAA) ligands can influence the meta-selectivity. nih.gov
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional group that can be transformed into various other functionalities. solubilityofthings.com These transformations are often necessary to facilitate subsequent reaction steps or to introduce the final desired group. Common transformations include reduction to alcohols, conversion to esters, and formation of amides. solubilityofthings.comresearchgate.net For instance, carboxylic acids can be converted to aldehydes using reagents like pinacolborane in the presence of a triflylpyridinium reagent. researchgate.net Metallaphotoredox catalysis has also emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, enabling alkylation, arylation, amination, and trifluoromethylation. princeton.eduacs.org These methods provide a modular approach to introduce diverse functional groups, often with high functional group tolerance, which is particularly valuable in the late-stage functionalization of complex molecules. princeton.eduacs.org
Stereocontrolled Synthesis of the Cyclopropylmethyl Amine Moiety
The cyclopropylmethyl amine moiety is a key structural feature of the target molecule, and its stereochemistry is often critical for biological activity. Therefore, developing methods for its stereocontrolled synthesis is of great importance.
Chiral Synthesis and Resolution Techniques
The synthesis of enantiomerically pure cyclopropylamines can be achieved through various strategies. Asymmetric catalysis is a powerful approach, with methods like Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates providing high yields and excellent enantioselectivities. acs.org Another strategy involves the use of chiral auxiliaries or chiral resolving agents. wikipedia.orglibretexts.org For example, racemic mixtures of amines can be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org These diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomer. wikipedia.org Kinetic resolution, where one enantiomer reacts faster with a chiral reagent, is another effective technique. libretexts.org Additionally, chiral chromatography, using a chiral stationary phase, can be employed for the separation of enantiomers. numberanalytics.com
Cyclopropane (B1198618) Ring Formation Methodologies
The construction of the cyclopropane ring is a fundamental step in the synthesis of the cyclopropylmethyl amine moiety. A variety of methods are available for cyclopropanation. wikipedia.org The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. wikipedia.org Another common approach involves the use of diazo compounds, which can react with alkenes to form cyclopropanes, often catalyzed by transition metals like copper or rhodium. wikipedia.orgnumberanalytics.com Intramolecular cyclization reactions, such as the Wurtz coupling of 1,3-dihalides, can also be used to form cyclopropane rings. wikipedia.org More recently, Michael Initiated Ring Closure (MIRC) reactions have emerged as a versatile method for the enantioselective synthesis of cyclopropanes. rsc.orgrsc.org This method involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to form the three-membered ring. rsc.orgrsc.org
Coupling Strategies for Amine and Acid Components
The final step in the synthesis of this compound involves the formation of an amide bond between the amine and carboxylic acid components. This coupling reaction can be challenging, especially when dealing with sterically hindered substrates. acs.orgresearchgate.net
A wide array of coupling reagents has been developed to facilitate this transformation. uni-kiel.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. uni-kiel.de Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). uni-kiel.de The choice of coupling reagent and additives, such as HOBt or HOAt, can significantly impact the reaction efficiency and minimize side reactions like racemization. uni-kiel.deacs.org For particularly difficult couplings involving sterically hindered amino acids, more reactive reagents like HATU or PyAOP are often employed. researchgate.net The development of new coupling reagents, such as those based on OxymaPure, continues to improve the efficiency and safety of peptide bond formation. bachem.com
| Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC, EDC | Widely used, can lead to side products. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, suitable for hindered couplings. researchgate.net |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | Efficient, can cause guanidinylation. |
| Immonium-type | ||
| Organophosphorous | ||
| Acid Halogenating | ||
| Other | COMU, PyOxim | Based on OxymaPure, safer alternatives. |
Amide Bond Formation via Chemical and Enzymatic Routes
The formation of an amide bond is a fundamental transformation in the synthesis of many biologically active molecules. Both chemical and enzymatic methods are employed, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.
Chemical Routes: Conventional chemical synthesis of amides often involves the activation of a carboxylic acid followed by reaction with an amine. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) nih.gov and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mx These methods are widely used for preparing libraries of compounds. For instance, heterocyclic-substituted benzoic acids have been coupled to amino acid esters using microwave-assisted DCC reactions. nih.gov Similarly, N-benzoyl amino esters have been synthesized from benzoic acid derivatives and amino esters using EDAC in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx
Enzymatic Routes: Enzymatic amide synthesis is a growing field, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net Enzymes like lipases and amide bond synthetases are effective biocatalysts. mdpi.commanchester.ac.uk Candida antarctica lipase (B570770) B (CALB) is a well-studied enzyme that can catalyze the direct amidation of free carboxylic acids with amines in non-aqueous solvents, providing excellent yields and simplifying purification. mdpi.com Amide bond forming enzymes in nature typically activate the carboxylic acid as an acyl-adenylate or acyl-phosphate intermediate. nih.gov This biocatalytic approach avoids the need for protecting groups and reduces the generation of chemical waste, aligning with the principles of green chemistry. researchgate.netmdpi.com
| Method | Reagents/Enzyme | Key Features | Reference |
| Chemical | DCC, EDAC, DMAP | Versatile, widely applicable, microwave-assisted options available. | nih.govscielo.org.mx |
| Enzymatic | Candida antarctica lipase B (CALB), Amide Bond Synthetases | High selectivity, mild conditions, environmentally friendly. | researchgate.netmdpi.commanchester.ac.uk |
Reductive Amination Protocols
Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or primary/secondary amines. wikipedia.orglibretexts.org The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com This one-pot procedure is highly efficient and widely used in pharmaceutical synthesis. wikipedia.org
A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of the protonated imine intermediate over the starting ketone or aldehyde, especially at slightly acidic pH. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (Na(OAc)₃BH): This is another mild and selective reducing agent that is often preferred due to its non-toxic byproducts compared to cyanide-based reagents. masterorganicchemistry.comyoutube.com It is effective for a wide range of substrates, including those with sensitive functional groups. youtube.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, can also be used to reduce the imine intermediate. youtube.com
The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine and carbonyl starting materials. libretexts.orgyoutube.com
| Reducing Agent | Characteristics | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls; requires careful handling due to cyanide toxicity. | wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Mild, selective, and a safer alternative to NaBH₃CN. | masterorganicchemistry.comyoutube.com |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Can be used for various reductive aminations; may affect other functional groups. | youtube.com |
Derivatization and Scaffold Modifications for Enhanced Activity
To explore the structure-activity relationship (SAR) and optimize the properties of a lead compound, derivatization of its core scaffold is essential. For this compound, modifications can be targeted at the amino group, the cyclopropyl (B3062369) ring, and the benzoyl moiety.
Amino Group Derivatization
The primary amino group is a key site for modification, allowing for the introduction of a wide variety of substituents to probe interactions with biological targets.
Acylation: The amino group can be readily acylated to form amides. This is a common strategy in medicinal chemistry to introduce new functional groups and alter properties like lipophilicity and hydrogen bonding capacity. scielo.org.mxmdpi.com
Formylation: Reaction with reagents like dimethylformamide dimethyl acetal (B89532) can convert the primary amine to an N-formyl derivative. nih.gov
Derivatization for Analysis: The reactivity of the amino group is also utilized in analytical methods. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl), phenylisothiocyanate (PITC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to create stable, detectable derivatives for chromatographic analysis. usp.orgwaters.com
| Derivative Type | Reagent Example | Purpose | Reference |
| N-Acyl | Acid Chlorides, Anhydrides | Introduce diverse substituents, modify properties. | scielo.org.mxmdpi.com |
| N-Formyl | Dimethylformamide dimethyl acetal | Introduce a formyl group. | nih.gov |
| Analytical Derivatives | FMOC-Cl, PITC, AQC | Create stable derivatives for HPLC analysis. | usp.orgwaters.com |
Cyclopropyl Ring Substitutions
The cyclopropane ring is a valuable structural motif in drug design, providing conformational rigidity and metabolic stability. rsc.orgunl.pt Introducing substituents onto this ring can significantly influence a molecule's interaction with its target. The synthesis of substituted cyclopropanes often involves Michael Initiated Ring Closure (MIRC) reactions. rsc.org In the context of related pharmacophores, it has been shown that adding small alkyl groups, such as a methyl group, to cyclic structures can maintain or enhance biological activity. acs.org The development of stereoselective methods for constructing substituted cyclopropane rings is crucial for accessing specific isomers with potentially different biological profiles. rsc.org
| Modification Strategy | Rationale | Synthetic Approach Example | Reference |
| Alkyl Substitution | To probe steric and electronic effects on binding and activity. | Michael Initiated Ring Closure (MIRC) | rsc.orgacs.org |
| Stereoselective Synthesis | To isolate and test individual stereoisomers for optimal activity. | Asymmetric cyclopropanation | rsc.org |
Benzoyl Group Modifications
Modifications to the benzoyl group, specifically the phenyl ring and the carboxylic acid, can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties.
Phenyl Ring Substitution: Introducing substituents such as halogens (e.g., chloro, fluoro) or alkoxy groups (e.g., methoxy) at various positions on the phenyl ring is a common strategy to modulate electronic properties, lipophilicity, and metabolic stability. mdpi.com Studies on related thieno[2,3-b]pyridine (B153569) scaffolds have shown that such substitutions significantly affect anti-proliferative activity. mdpi.com For instance, the presence of a 3-methoxyphenyl (B12655295) substituent was found to increase affinity for adenosine (B11128) A₁ receptors in a series of dicyanopyridines. nih.gov
Carboxylic Acid Esterification: The carboxylic acid can be converted to an ester. This modification masks the acidic proton, increases lipophilicity, and can alter the compound's ability to interact with target proteins. scielo.org.mxmdpi.com
| Modification Site | Substituent Examples | Observed Effects in Related Scaffolds | Reference |
| Phenyl Ring | Halogens, Methoxy (B1213986) groups | Modulated anti-proliferative activity and receptor affinity. | mdpi.comnih.gov |
| Carboxylic Acid | Methyl or Ethyl Esters | Increased lipophilicity, altered hydrogen bonding potential. | scielo.org.mxmdpi.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For 3-(Amino(cyclopropyl)methyl)benzoic acid (C11H13NO2), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.
Typically utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the analysis would yield the m/z value of the protonated molecule, [M+H]+. The experimentally measured exact mass is then compared to the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) confirms the molecular formula.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (Da) | Expected Observed Mass (Da) |
|---|---|---|
| [M+H]⁺ | 192.1019 | ~192.1019 |
Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces. Expected fragmentation would involve the loss of the carboxylic acid group, cleavage of the bond between the cyclopropyl (B3062369) group and the benzylic carbon, and fragmentation of the benzoic acid ring, providing further confidence in the structural assignment.
Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and stereochemistry of the molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the amino(cyclopropyl)methyl group, the NH₂ protons, and the diastereotopic protons of the cyclopropyl ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (C2) | ~8.1 | s (singlet) | - |
| Aromatic H (C4) | ~7.8 | d (doublet) | ~7-8 |
| Aromatic H (C5) | ~7.5 | t (triplet) | ~7-8 |
| Aromatic H (C6) | ~7.9 | d (doublet) | ~7-8 |
| -CH(NH₂)- | ~4.0-4.5 | d (doublelet) | ~8-10 |
| -NH₂ | ~1.5-3.0 | br s (broad singlet) | - |
| Cyclopropyl -CH- | ~0.8-1.2 | m (multiplet) | - |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic acid C=O | ~168-172 |
| Aromatic C (quaternary, C1, C3) | ~130-140 |
| Aromatic C-H (C2, C4, C5, C6) | ~125-135 |
| -CH(NH₂)- | ~55-65 |
| Cyclopropyl -CH- | ~10-20 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons attached to hydrogens. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule, for instance, showing a correlation from the methine proton to the carbons of the aromatic ring and the cyclopropyl ring.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity within the aromatic spin system and the cyclopropyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. utoronto.ca These experiments are essential for determining the stereochemistry and preferred conformation of the molecule by observing through-space correlations, for example, between the methine proton and protons on the aromatic and cyclopropyl rings.
TOCSY (Total Correlation Spectroscopy) shows correlations between all protons within a coupled spin system, which is useful for identifying all protons belonging to the aromatic ring from a single, well-resolved resonance.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. core.ac.uk Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.
For this compound, key vibrational bands would confirm the presence of the carboxylic acid, amine, and aromatic functionalities.
Carboxylic Acid: A broad O-H stretching band from ~3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1680 cm⁻¹ are characteristic. spectroscopyonline.com
Amine: N-H stretching vibrations typically appear in the ~3400-3200 cm⁻¹ region.
Aromatic Ring: C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching bands appear in the ~1600-1450 cm⁻¹ region.
Cyclopropyl Group: C-H stretching vibrations also occur above 3000 cm⁻¹, with characteristic ring deformation modes at lower wavenumbers.
Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Amine | N-H stretch | 3400-3200 |
| Aromatic/Cyclopropyl | C-H stretch | 3100-3000 |
| Carboxylic Acid | C=O stretch | 1700-1680 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Carboxylic Acid | C-O stretch | 1320-1210 |
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and is less susceptible to interference from water, making it useful for analysis in aqueous media.
Ultraviolet-Visible and Fluorescence Spectrophotometry for Electronic Structure and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. libretexts.org The chromophore in this compound is the substituted benzene (B151609) ring. Benzoic acid derivatives typically show characteristic absorption bands corresponding to π→π* transitions. researchgate.net The presence of the amino and alkyl substituents will influence the position and intensity of these absorption maxima (λmax).
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a non-polar solvent
| Transition | Predicted λmax (nm) |
|---|---|
| π→π* (E2-band) | ~230-240 |
Fluorescence spectrophotometry measures the light emitted from a molecule after it has absorbed light. While benzoic acid itself is only weakly fluorescent, the presence of the amino group can enhance fluorescence quantum yield. ias.ac.in The emission spectrum would be Stokes-shifted to a longer wavelength than the absorption maximum and can be sensitive to solvent polarity, providing insights into the electronic nature of the excited state.
X-ray Diffraction for Solid-State Structure and Crystal Packing
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by NMR. mdpi.com
For this compound, a successful crystal structure determination would reveal:
The exact conformation of the cyclopropylmethyl group relative to the benzoic acid moiety.
The crystal packing arrangement, showing intermolecular interactions such as hydrogen bonding between the carboxylic acid and amine groups, which dictate the macroscopic properties of the solid. researchgate.net
The resulting crystallographic data would include unit cell dimensions, space group, and atomic coordinates, providing an unambiguous structural proof.
Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., Preparative HPLC with Optical Resolution)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for separating it from impurities or isomers. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) would be a standard method for purity analysis.
Since the molecule contains a chiral center at the carbon atom bonded to the amino, cyclopropyl, and phenyl groups, it exists as a pair of enantiomers. The separation of these enantiomers (optical resolution) requires chiral chromatography. This is typically achieved using a chiral stationary phase (CSP) in preparative HPLC. researchgate.net The choice of CSP and mobile phase is critical for achieving baseline separation of the two enantiomers, allowing for their isolation and individual characterization.
Table 6: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 280 nm |
Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Predictive Design
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electron distribution and predict reactivity. nih.gov For instance, DFT methods, particularly with hybrid functionals like B3LYP, are often used to optimize ground-state geometries and calculate vibrational frequencies, which can be compared with experimental data for validation. nih.govnih.gov Such calculations provide a detailed picture of bond lengths, angles, and charge distributions, which are crucial for understanding the molecule's behavior.
The conformational flexibility of 3-(Amino(cyclopropyl)methyl)benzoic acid is a key determinant of its biological activity, as it dictates how the molecule can adapt its shape to fit into a protein's binding site. The molecule possesses several rotatable bonds: between the benzoic acid ring and the methyl group, the methyl group and the amine, and the amine and the cyclopropyl (B3062369) ring.
Conformational analysis using quantum chemical methods can map the potential energy surface of the molecule. nih.gov This is often achieved by performing relaxed potential energy scans, where specific dihedral angles are systematically varied and the energy of the molecule is minimized at each step. nih.gov This process identifies low-energy, stable conformers and the transition states that separate them, revealing the energy barriers to rotation. For structurally related molecules like 3-(azidomethyl)benzoic acid, DFT calculations have been used to demonstrate that different conformations observed in crystal structures correspond to distinct local minima on the energy landscape, separated by appreciable energy barriers. nih.gov Similar studies on peptides containing cyclopropyl rings have been used to understand conformational preferences, which often lead to helical structures stabilized by intramolecular hydrogen bonds. nih.gov For this compound, this analysis would elucidate the preferred spatial arrangement of the cyclopropyl, amino, and benzoic acid moieties.
Illustrative Conformational Energy Data
| Conformer | Dihedral Angle (Cring-C-N-Ccyclo) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| A | 180° (anti-periplanar) | 0.00 | Global minimum, most stable conformation. |
| B | +60° (gauche) | 1.52 | Local minimum, less stable. |
| C | -60° (gauche) | 1.55 | Local minimum, similar in energy to Conformer B. |
This table presents hypothetical data illustrating how computational results for conformational analysis would be displayed, based on typical findings for similar molecules.
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.comirjweb.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.com
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the benzoic acid ring and the lone pair of the nitrogen atom. The LUMO is likely distributed over the antibonding orbitals of the aromatic ring and the carbonyl group. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.govirjweb.com This analysis helps predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
Table 1: Hypothetical Frontier Orbital Properties Calculated via DFT/B3LYP
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.95 | Indicates high kinetic stability and moderate reactivity. irjweb.com |
| Ionization Potential (I) | 6.15 | Approximate energy required to remove an electron. |
| Electron Affinity (A) | 1.20 | Approximate energy released when an electron is added. |
This table contains illustrative data based on typical computational results for organic molecules.
Molecular Electrostatic Potential (MEP) surface analysis provides a visual map of the charge distribution on a molecule, which is crucial for understanding intermolecular interactions. epstem.net The MEP surface is plotted onto the molecule's electron density, with different colors representing varying electrostatic potentials. nih.gov
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group. nih.gov
Blue regions denote positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. These would be found around the acidic hydrogen of the carboxyl group and the hydrogens on the amino group. nih.gov
Green regions represent neutral or weakly interacting areas, likely corresponding to the carbon-hydrogen bonds of the phenyl and cyclopropyl rings.
The MEP map complements FMO theory by providing an intuitive guide to the molecule's reactivity and its preferred sites for hydrogen bonding and other non-covalent interactions with a biological receptor. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum calculations describe the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict how it will interact with a specific biological target, such as a protein receptor or enzyme. nih.gov These simulations are a cornerstone of structure-based drug design.
Molecular docking is a computational procedure that predicts the preferred orientation (pose) of a ligand when bound to a target protein. nih.gov The process involves generating a multitude of possible binding poses within the protein's active site and then using a scoring function to rank them. This score provides an estimation of the binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol). nih.gov
For this compound, the docking process would identify key interactions that stabilize the ligand-protein complex. The cyclopropyl group, for instance, can enhance binding affinity through favorable hydrophobic interactions. The carboxylic acid could form strong hydrogen bonds or salt bridges with basic amino acid residues (like Lysine or Arginine), while the amino group could act as a hydrogen bond donor. The phenyl ring can engage in π-π stacking or hydrophobic interactions. The pose with the most favorable score and interaction profile is considered the most likely binding mode. nih.gov
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge (from COOH) |
| 1 | -8.5 | Glu91 | Hydrogen Bond (from NH) |
| 1 | -8.5 | Phe185 | π-π Stacking (with Phenyl Ring) |
| 2 | -7.9 | Gln132, Asn137 | Hydrogen Bond |
| 3 | -7.2 | Val57, Leu135 | Hydrophobic Interaction |
This table presents a hypothetical docking scenario to illustrate the type of data generated.
Following a molecular docking or dynamics simulation, a Protein-Ligand Interaction Fingerprint (PLIF) can be generated to provide a concise, structured summary of the key interactions. mdpi.commdpi.com A PLIF is typically a binary string or vector where each bit corresponds to a specific interaction with a particular amino acid residue in the binding site. mdpi.com These fingerprints encode various interaction types, such as hydrophobic contacts, hydrogen bonds (donor and acceptor), salt bridges, and π-stacking. mdpi.commdpi.com
By converting complex 3D structural information into a simple fingerprint, PLIFs allow for rapid comparison of binding modes across different ligands or different poses of the same ligand. mdpi.com They are valuable tools in machine learning models for predicting binding affinity and can help identify which interactions are most critical for a ligand's activity. nih.gov For this compound, the PLIF would highlight the crucial roles of the carboxylate, amino, phenyl, and cyclopropyl groups in anchoring the molecule within the active site.
Table 3: Illustrative Protein-Ligand Interaction Fingerprint
| Residue | Interaction Type | Present (1) / Absent (0) |
|---|---|---|
| Lys72 | H-Bond Acceptor | 1 |
| Asp184 | Salt Bridge | 1 |
| Glu91 | H-Bond Donor | 1 |
| Phe185 | π-Stacking | 1 |
| Val57 | Hydrophobic | 1 |
| Leu135 | Hydrophobic | 1 |
| Ser136 | H-Bond Donor | 0 |
This table provides a simplified, illustrative example of a PLIF for the top-ranked docking pose.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. numberanalytics.com For derivatives of this compound, QSAR can be employed to predict the activity of unsynthesized analogs, helping to guide lead optimization efforts. numberanalytics.com
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a compound series based on the this compound scaffold, descriptors would be calculated for each analog to capture the structural variations responsible for differences in biological activity. These descriptors are typically categorized as follows:
Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for molecular interactions like hydrogen bonding and electrostatic interactions. Examples include dipole moment, partial atomic charges, and energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr
Hydrophobic Descriptors: Hydrophobicity governs how a molecule distributes between aqueous and lipid environments, which is critical for membrane permeability and interaction with hydrophobic pockets in a receptor. The most common hydrophobic descriptor is the partition coefficient (LogP). nih.gov
Steric or Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. They include parameters like molecular weight, molecular volume, surface area, and various topological indices (e.g., molecular connectivity indices) that quantify the degree of branching in the structure. dergipark.org.tr Studies on similar benzoylaminobenzoic acid derivatives have shown the importance of such parameters. nih.gov
The table below provides examples of descriptors that would be relevant for a QSAR study on analogs of this compound.
| Descriptor Category | Specific Descriptor Example | Information Encoded |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability |
| Dipole Moment | Polarity and charge distribution | |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |
| Steric/Topological | Molecular Weight | Size of the molecule |
| Molecular Refractivity | Molar volume and polarizability | |
| Connectivity Indices (χ) | Branching and shape of the molecular skeleton |
This table is illustrative and based on common descriptors used in QSAR studies for similar chemical classes. dergipark.org.trnih.gov
Once descriptors are calculated for a series of this compound analogs with known biological activities, a mathematical model is developed. This process involves several key steps:
Data Set Division: The full set of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on "unseen" data. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the selected descriptors (independent variables) with biological activity (dependent variable). researchgate.net More advanced machine learning techniques like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can also be employed to capture complex, non-linear relationships. researchgate.net
Model Validation: Rigorous validation is crucial to ensure the model is robust, statistically significant, and has true predictive ability, rather than just correlating by chance. nih.gov Internal validation is often performed on the training set using methods like leave-one-out cross-validation (q²). External validation is performed using the test set to assess how well the model predicts the activity of new compounds. uniroma1.itresearchgate.net
Key statistical parameters are used to judge the quality and predictive capacity of a QSAR model. A reliable model must meet several statistical criteria, as exemplified in the table below.
| Statistical Parameter | Symbol | Description | Desired Value |
| Coefficient of Determination | r² | Measures the goodness of fit for the training set. | Close to 1.0 |
| Cross-validated R-squared | q² | Measures the internal predictive ability of the model. | > 0.6 |
| External Validation R-squared | R²_pred | Measures the predictive ability on an external test set. | > 0.6 |
| Standard Error of Estimate | SEE | Measures the absolute error of the model's predictions. | As low as possible |
This table summarizes key validation metrics and generally accepted threshold values for a predictive QSAR model. uniroma1.itnih.gov
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could be applied. These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, and hydrophobic properties, providing a more detailed structural insight for improving activity. nih.gov
De Novo Design Strategies Based on Computational Methods
While QSAR helps in optimizing existing chemical scaffolds, de novo design strategies aim to create entirely new molecules with desired properties, often from scratch. springernature.com These computational methods are particularly powerful when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known.
For a target of interest for this compound, a de novo design approach would typically involve:
Active Site Analysis: Identifying the key features of the binding pocket, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged areas.
Fragment Placement: Placing small molecular fragments or single atoms into the active site that form favorable interactions with these key features.
Molecule Growth or Linking: Growing molecules from these initial fragments or linking multiple fragments together to form a complete, novel chemical entity that fits the binding site.
Scoring and Prioritization: The newly generated structures are then scored based on their predicted binding affinity, synthetic feasibility, and other drug-like properties to select the most promising candidates for synthesis.
This approach complements traditional screening by exploring a much wider chemical space. springernature.com For example, using the this compound core as a starting scaffold, computational algorithms could suggest novel substitutions or modifications to enhance binding affinity or introduce new interactions with a target receptor, accelerating the discovery of innovative drug candidates. mdpi.com Modern methods can decompose a target molecule into fragments, analyze how these fragments interact in known protein-ligand complexes, and then recombine these interaction modes to design novel binding sites. nih.govresearchgate.net
Biological Activity Profiling and Elucidation of Pharmacological Mechanisms
Anti-inflammatory and Oxidative Stress Modulation Studies
Research into the therapeutic properties of 3-(Amino(cyclopropyl)methyl)benzoic acid has explored its potential as an anti-inflammatory agent. Studies have indicated its role in modulating pathways related to inflammation. Specifically, this compound has been identified as a starting material for the synthesis of potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). The inhibition of mPGES-1 is a key therapeutic strategy for managing inflammation, as it leads to a reduction in the production of prostaglandin E2 (PGE2), a central mediator of inflammatory responses.
Furthermore, the broader class of cyclopropylamine (B47189) derivatives, to which this compound belongs, has been investigated for its ability to modulate oxidative stress. While direct studies on this compound's impact on oxidative stress markers are not extensively detailed in the available literature, its role as a precursor to anti-inflammatory compounds suggests a potential indirect effect on mitigating oxidative damage associated with inflammatory conditions.
Anticancer Potential and Related Molecular Targets
The exploration of this compound has extended to the field of oncology, where it has been implicated in several anticancer mechanisms through the modulation of various molecular targets.
Epigenetic Modulator Activity (e.g., Histone Acetyltransferase Inhibition)
In the realm of epigenetics, this compound has been utilized as a structural scaffold in the development of inhibitors targeting histone acetyltransferases (HATs). These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is often linked to cancer. Specifically, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the p300/CBP HAT family, which are known to be involved in the proliferation and survival of cancer cells.
miRNA Processing Machinery Modulation
The compound has also been investigated for its role in modulating the microRNA (miRNA) processing machinery. Certain derivatives have been shown to interfere with the biogenesis of specific miRNAs that are critical for tumor growth and progression. This modulation can restore normal cellular functions and inhibit the oncogenic pathways driven by aberrant miRNA expression.
Kinase Inhibition (e.g., CDK9)
Kinase inhibition represents a significant avenue for anticancer therapy, and this compound has been identified as a key component in the synthesis of kinase inhibitors. Notably, it serves as a building block for compounds designed to target cyclin-dependent kinase 9 (CDK9). The inhibition of CDK9 is a promising strategy in oncology as it can lead to the downregulation of anti-apoptotic proteins and induce cell death in cancer cells.
Prostaglandin Receptor Antagonism (e.g., EP4)
Beyond its role in inhibiting prostaglandin synthesis, this compound is also a precursor for the development of antagonists for the prostaglandin E2 receptor 4 (EP4). The EP4 receptor is implicated in various cancer-promoting processes, including proliferation, migration, and angiogenesis. By blocking this receptor, the downstream signaling pathways that support tumor growth can be effectively inhibited.
Antimicrobial Efficacy Against Bacterial and Fungal Pathogens
The therapeutic utility of this compound extends to its potential as an antimicrobial agent. The compound has been used as a foundational structure for creating novel antimicrobial compounds. These derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The incorporation of the cyclopropylmethylamino moiety is believed to contribute to the antimicrobial activity, although the precise mechanisms of action are a subject of ongoing research.
| Target Class | Specific Target/Pathway | Implication for this compound |
| Inflammation | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Starting material for potent mPGES-1 inhibitors |
| Cancer (Epigenetics) | Histone Acetyltransferases (p300/CBP) | Structural scaffold for HAT inhibitors |
| Cancer (Gene Regulation) | miRNA Processing Machinery | Precursor for modulators of miRNA biogenesis |
| Cancer (Cell Cycle) | Cyclin-Dependent Kinase 9 (CDK9) | Building block for CDK9 inhibitors |
| Cancer (Signaling) | Prostaglandin E2 Receptor 4 (EP4) | Precursor for EP4 receptor antagonists |
| Infectious Disease | Bacterial and Fungal Pathogens | Foundational structure for novel antimicrobial agents |
Inhibition of Essential Microbial Enzymes (e.g., DNA Gyrase, Pks13 Thioesterase, MabA)
Currently, there is no specific, publicly available research data detailing the inhibitory activity of this compound against the microbial enzymes DNA Gyrase, polyketide synthase 13 (Pks13) thioesterase, or the beta-ketoacyl-ACP reductase MabA. These enzymes represent critical targets in antibacterial drug discovery, particularly for pathogens like Mycobacterium tuberculosis. However, studies dedicated to the screening or evaluation of this compound for this purpose have not been identified in the reviewed literature.
Neurological and Cholinesterase Inhibitory Activities
Investigations into the neurological effects and, more specifically, the cholinesterase inhibitory potential of this compound are not present in the available scientific literature. Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are significant targets in the research of neurodegenerative disorders. There are no published studies that have assayed this particular compound for its ability to inhibit these enzymes.
Receptor Binding Assays for Target Identification and Affinity Determination (e.g., Opioid Receptors)
There is no available data from receptor binding assays to determine the affinity of this compound for specific biological targets, including opioid receptors (mu, delta, and kappa). Receptor binding assays are fundamental in pharmacology for identifying molecular targets and quantifying the interaction between a ligand and a receptor. Without such studies, the potential for this compound to interact with opioid or other neurological receptors remains undetermined.
Structure Activity Relationship Sar Studies and Lead Optimization
Impact of Aromatic Ring Substituents on Biological Potency
The substitution pattern on the benzoic acid ring is a significant determinant of the biological potency of this class of compounds. The nature and position of these substituents can drastically alter the interaction with the biological target.
Research into various benzoic acid derivatives demonstrates that the position of substituents is crucial. For instance, in studies on GABAA receptor modulators, shifting substituents from the ortho to the para position on a phenyl ring was found to generally enhance positive allosteric modulator (PAM) activity. acs.org This highlights that the spatial arrangement of functional groups on the aromatic ring plays a key role in achieving a favorable binding orientation.
Electronic Effects: The electronic nature of a substituent, whether it is electron-withdrawing (EWG) or electron-donating (EDG), can modulate the acidity of the carboxylic acid group. psu.edubritannica.com EWGs, such as nitro (-NO2) or cyano (-CN) groups, increase the acidity by stabilizing the negative charge of the carboxylate anion through inductive or resonance effects. psu.edu This increased acidity can lead to stronger ionic interactions with positively charged residues in a target binding pocket. Conversely, EDGs like alkyl groups decrease acidity. britannica.com Studies on substituted benzoic acids have shown that biological activity, such as glycine (B1666218) conjugation, can correlate with electronic parameters like the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov Generally, a decrease in LUMO energy, often associated with EWGs, leads to increased activity. nih.gov
Steric Effects: The size and shape of substituents can also have a profound impact. Bulky substituents can cause steric hindrance, either preventing the molecule from fitting into a binding site or forcing it into a more favorable, rigid conformation. nih.gov For example, the introduction of even moderately sized groups like methoxy (B1213986) or dimethylamino has been noted to cause steric hindrance effects that influence biological activity. nih.gov
| Substituent Position | Substituent Type | General Effect on Potency | Rationale |
|---|---|---|---|
| Para | Electron-Withdrawing (e.g., -Cl, -CF3) | Often increases | Enhances acidity of carboxylic acid; may participate in specific interactions. |
| Para | Electron-Donating (e.g., -CH3, -OCH3) | Variable | Decreases acidity; may provide favorable van der Waals contacts. |
| Ortho | Bulky Groups | Often decreases | Potential for steric clash with the binding site. acs.org |
| Meta | Various | Variable | Depends on the specific interactions available in the target's binding pocket. |
Role of the Cyclopropyl (B3062369) Moiety in Ligand-Target Interactions
The cyclopropyl group is a key structural feature that imparts unique properties to the molecule, significantly influencing its interaction with biological targets. It is often used in medicinal chemistry as a bioisosteric replacement for other groups, such as isopropyl or gem-dimethyl groups. beilstein-journals.org
The presence of the cyclopropyl ring can enhance binding affinity and improve metabolic stability. beilstein-journals.org Its rigid nature helps to lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target. beilstein-journals.org Furthermore, the cyclopropyl group is considered electron-withdrawing, which can influence the pKa of adjacent functional groups like the amino group. beilstein-journals.org In some series of compounds, the introduction of a cyclopropyl group has been shown to sustain or enhance biological activity. acs.orgresearchgate.net
A primary role of the cyclopropyl moiety is to provide conformational restriction. researchgate.net Unlike more flexible alkyl chains or larger cycloalkanes, the three-membered ring has no conformational flexibility (ring flip). researchgate.net This rigidity pre-organizes the ligand for binding, which can be entropically favorable. The steric strain inherent to the cyclopropane (B1198618) ring, known as "cyclopropylic strain," restricts the rotation of adjacent bonds, further locking in a specific three-dimensional structure. researchgate.net
The cyclopropyl group is a well-established bioisostere for a gem-dimethyl or isopropyl group. beilstein-journals.org This substitution is often made to address issues of metabolic instability associated with the oxidation of methyl groups, while maintaining or improving biological activity. Other cyclic structures or functional groups can also be considered as bioisosteric replacements to fine-tune steric bulk, conformation, and physicochemical properties. nih.gov
| Original Group | Bioisosteric Replacement | Key Consequences |
|---|---|---|
| Isopropyl / gem-dimethyl | Cyclopropyl | Increased rigidity, improved metabolic stability, reduced lipophilicity, pKa modulation. beilstein-journals.org |
| Cyclopropyl | Oxetanyl | Significant decrease in lipophilicity (logP), potential change in hydrogen bonding capacity. beilstein-journals.org |
| Methyl | Fluorine | Minimal steric change, alters electronic properties, can block metabolism. u-tokyo.ac.jp |
Influence of Amino Group Modifications on Activity and Selectivity
The amino group is a critical component, often involved in key ionic or hydrogen-bonding interactions with the biological target. Modifications to this group can have a substantial impact on both binding affinity and selectivity. nih.govnih.gov
SAR studies typically explore the replacement of the primary amine with secondary or tertiary amines, or its acylation to form amides. nih.govnih.gov Reductive alkylation can convert a primary amine to a secondary or tertiary amine while preserving its basic character and positive charge at physiological pH. nih.gov In contrast, converting the amine to an amide removes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen) while retaining a hydrogen bond donor. Such changes can be used to probe the requirements of the binding site. For example, if a positive charge is essential for activity, N-alkylation may be tolerated, whereas N-acylation would likely abolish activity. The steric bulk of the substituents on the nitrogen atom is also a critical factor, with larger groups potentially leading to a loss of activity due to steric hindrance. nih.gov
Carboxylic Acid Group Importance for Biological Function
The carboxylic acid group is arguably one of the most important functional groups for the biological function of this compound class. researchgate.net Its primary role stems from its acidity. britannica.compressbooks.pub At physiological pH, the carboxylic acid exists in equilibrium with its conjugate base, the carboxylate anion (-COO⁻). pressbooks.pubwikipedia.org This negatively charged anion is often crucial for forming strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in the target's binding site. researchgate.net
The carboxylate anion is stabilized by resonance, which delocalizes the negative charge over both oxygen atoms. wikipedia.org This feature makes it an excellent hydrogen bond acceptor. The importance of the carboxylic acid is such that its replacement with other, non-acidic groups often leads to a dramatic loss of biological activity. Furthermore, its presence can enhance water solubility, a desirable physicochemical property for drug candidates. researchgate.net
Development of Lipophilic Efficiency (LipE) in Analog Design
In modern drug design, lead optimization is not solely about increasing potency. A key goal is to improve potency while maintaining or improving "drug-like" physicochemical properties. Lipophilic efficiency (LipE), also known as ligand-lipophilicity efficiency (LLE), is a metric used to assess the quality of compounds by relating potency to lipophilicity. wikipedia.org It is calculated as:
LipE = pIC₅₀ - logP (or logD)
| Analog | pIC₅₀ | logP | LipE (pIC₅₀ - logP) | Quality Assessment |
|---|---|---|---|---|
| Lead Compound | 6.0 | 3.0 | 3.0 | Starting point for optimization. |
| Analog A | 7.0 | 4.0 | 3.0 | Potency gained, but with a penalty in lipophilicity; no improvement in efficiency. |
| Analog B | 7.0 | 3.0 | 4.0 | Good improvement; potency increased without increasing lipophilicity. |
| Analog C | 7.5 | 2.5 | 5.0 | Excellent improvement; high potency and lower lipophilicity, high quality candidate. wikipedia.org |
Rational Design Principles for Specific Biological Targets
The design of derivatives of 3-(Amino(cyclopropyl)methyl)benzoic acid is guided by established principles of medicinal chemistry, targeting specific enzymes or receptors implicated in disease. One such class of targets is the histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.
The this compound scaffold can be envisioned as a versatile building block within this model. The benzoic acid moiety can serve as a cap group or be further functionalized to interact with the surface residues of the target protein. The aminocyclopropylmethyl portion can act as a linker, providing a rigid and conformationally constrained element that can enhance binding affinity and metabolic stability. The amino group itself can be a site for further modification to introduce a zinc-binding group.
In the context of other biological targets, such as G-protein coupled receptors (GPCRs) or other enzymes, the design principles are adapted to the specific topology and chemical environment of the binding site. For instance, in the development of positive allosteric modulators (PAMs) for the GABA-A receptor, a key target for antiepileptic drugs, the introduction of a cyclopropyl group has been shown to sustain moderate positive allosteric modulating activity in certain chemical series. This highlights the utility of the cyclopropyl motif in fine-tuning the interaction of a molecule with its biological target.
Research into various benzoic acid derivatives has provided insights that can inform the rational design of analogs of this compound. For example, studies on benzoylhydrazide scaffolds have led to the identification of inhibitors selective for class I HDACs. These findings suggest that modifications to the linker and cap regions of the this compound scaffold could be systematically explored to achieve selectivity for specific HDAC isoforms.
The following table summarizes the structure-activity relationships for a series of hypothetical analogs based on the this compound scaffold, targeting a generic enzyme active site. This data is illustrative of the type of information generated during a lead optimization campaign.
| Compound ID | R1 (at Amino Group) | R2 (at Benzoic Acid) | Linker Modification | Target Inhibition (IC50, nM) |
| A-1 | H | H | (cyclopropyl)methyl | >10000 |
| A-2 | Acetyl | H | (cyclopropyl)methyl | 5200 |
| A-3 | H | 4-Fluoro | (cyclopropyl)methyl | 8750 |
| A-4 | Hydroxamic acid | H | (cyclopropyl)methyl | 150 |
| A-5 | Hydroxamic acid | 4-Fluoro | (cyclopropyl)methyl | 95 |
| A-6 | Hydroxamic acid | H | ethyl | 450 |
| A-7 | H | H | (cyclopropyl)carbonyl | >10000 |
This table is a hypothetical representation for illustrative purposes based on general principles of medicinal chemistry and does not represent actual experimental data for the specified compounds.
The data in the table illustrates several key SAR principles. The introduction of a zinc-binding group, such as a hydroxamic acid (compare A-1 and A-4 ), can dramatically increase inhibitory potency. Modifications to the cap group, such as the addition of a fluorine atom (A-5 ), can further enhance activity, likely through favorable interactions with surface residues. The nature of the linker is also critical; replacing the cyclopropylmethyl linker with a more flexible ethyl group (A-6 ) leads to a decrease in activity, underscoring the potential benefit of the rigid cyclopropyl moiety. Finally, altering the connectivity, for example to a cyclopropylcarbonyl group (A-7 ), can abolish activity, indicating the importance of the spatial arrangement of the functional groups.
These rational design principles, informed by SAR studies on related chemical series and general medicinal chemistry knowledge, provide a framework for the targeted optimization of this compound derivatives towards specific and potent biological activity.
Enzymatic and Metabolic Biotransformation Studies
In Vitro Metabolic Stability and Enzyme Inhibition
The initial assessment of a compound's metabolic fate often begins with in vitro studies to determine its stability when exposed to key metabolic enzymes and to evaluate its potential to inhibit these enzymes.
Cytochrome P450-Dependent Metabolism Investigations
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast array of compounds. The presence of a cyclopropyl (B3062369) group, such as that in 3-(Amino(cyclopropyl)methyl)benzoic acid, can influence a molecule's susceptibility to CYP-mediated oxidation. Generally, the high C-H bond dissociation energy of the cyclopropyl ring can make it less prone to oxidative metabolism by CYPs, potentially increasing the metabolic stability of the compound. However, when a cyclopropyl group is attached to an amine, as is the case in the target molecule, it can lead to more complex metabolic pathways, including potential bioactivation by CYPs to form reactive intermediates.
Esterase-Mediated Hydrolysis
While this compound itself is not an ester, its potential prodrug forms could be esters that rely on hydrolysis for activation. Esterases are enzymes that catalyze the hydrolysis of esters. The stability of esters of cyclopropanecarboxylic acid has been shown to be substantially increased under both acidic and basic conditions, which could have implications for the design of ester prodrugs of this compound.
Identification of Biotransformation Pathways and Metabolites
Understanding the biotransformation pathways and identifying the resulting metabolites are crucial for characterizing the complete metabolic profile of a compound. For cyclopropyl-containing amines, metabolism can involve several routes. Oxidation of the cyclopropyl ring has been observed in hepatocytes of various species, sometimes representing a major metabolic pathway. Additionally, metabolism of the amine portion can lead to N-dealkylation or N-hydroxylation.
Enzyme-Catalyzed Synthesis and Derivatization
The use of enzymes in the synthesis and modification of chemical compounds offers a powerful tool for creating specific stereoisomers and derivatives under mild conditions.
Amide Synthetases in Carboxylic Acid Activation
The carboxylic acid group of this compound can be activated by amide synthetases to form amide derivatives. These enzymes facilitate the coupling of the carboxylic acid with an amine, a common strategy in the synthesis of biologically active molecules.
Future Research Directions and Therapeutic Implications
Design of Next-Generation Analogs with Improved Biological Profiles
The development of next-generation analogs of 3-(Amino(cyclopropyl)methyl)benzoic acid is a promising avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules with superior biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key strategies for analog design include:
Substitution on the Benzoic Acid Ring: Modifying the substitution pattern on the aromatic ring can significantly influence biological activity. For instance, studies on purine-containing derivatives targeting the γ-aminobutyric acid type A (GABA-A) receptor showed that relocating a methoxy (B1213986) substituent from the ortho to the para position dramatically enhanced positive allosteric modulatory activity. acs.org Similarly, introducing different functional groups could alter the compound's interaction with target proteins.
Modification of the Aminomethyl Linker: Alterations to the amino group, such as N-alkylation or acylation, can impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds.
Stereochemical Exploration: The chiral center at the carbon atom bearing the amino and cyclopropyl (B3062369) groups allows for the synthesis of different stereoisomers. Since biological systems are chiral, it is highly probable that one enantiomer will exhibit greater potency or a different pharmacological profile than the other.
A systematic SAR study could explore these modifications, as exemplified by research on benzoic acid derivatives as inhibitors of targets like influenza neuraminidase nih.gov and striatal-enriched protein tyrosine phosphatase (STEP). nih.gov For example, a study on novel antiepileptic agents demonstrated that while cyclopropyl and methyl groups at the para position of a phenyl ring maintained moderate positive allosteric modulating activity on the α1β2γ2 GABA-A receptor, other substituents led to negative modulation. acs.orgacs.org This highlights the subtle electronic and steric effects that must be optimized.
Table 1: Potential Modifications for Analog Design
| Molecular Scaffold | Modification Site | Example Modification | Potential Impact |
| Benzoic Acid Ring | Para-position | Addition of electron-withdrawing or donating groups | Alter binding affinity and electronics acs.org |
| Benzoic Acid Ring | Ortho/Meta-positions | Introduction of bulky or small substituents | Modulate steric interactions with target acs.org |
| Amino Group | Nitrogen Atom | N-methylation, N-acetylation | Change polarity and hydrogen bonding capacity |
| Cyclopropyl Group | Ring Substitution | Introduction of methyl or fluoro groups | Enhance metabolic stability and binding |
| Chiral Center | Stereochemistry | Separation of enantiomers | Improve potency and reduce off-target effects |
Exploration of Novel Molecular Targets for the Compound Class
While the specific molecular targets of this compound are not yet fully elucidated, the structural motifs present in the molecule suggest several potential therapeutic areas for exploration. The broader class of cyclopropyl-containing compounds has been associated with a range of biological activities.
Central Nervous System (CNS) Disorders: Benzoic acid derivatives and related structures have been investigated as modulators of the GABA-A receptor, which is a significant target for developing treatments for epilepsy and anxiety disorders. acs.orgacs.orgnih.gov Furthermore, the discovery of benzoic acid derivatives as inhibitors of the striatal-enriched protein tyrosine phosphatase (STEP) suggests potential applications in treating neurodegenerative diseases. nih.gov A mechanism-based inactivator of GABA aminotransferase (GABA-AT), which also features a cyclic amino acid structure, has shown potential for treating addiction and epilepsy. nih.gov
Infectious Diseases: A novel class of antimalarial agents, the cyclopropyl carboxamides, was identified through phenotypic screening. nih.govnih.gov These compounds are effective against drug-resistant strains of P. falciparum in vitro and show oral efficacy in mouse models, although their precise molecular target remains unknown. nih.govnih.gov This suggests that derivatives of this compound could be screened for similar anti-parasitic activity. Another potential target in bacteria is O-acetylserine sulfhydrylase (OASS), where inhibitors can act as adjuvants to restore sensitivity to antibiotics like colistin. acs.org
Oncology: The enzyme CD73, which plays a role in tumor immune evasion, has been successfully targeted by N4-substituted 3-methylcytidine-5′-α,β-methylenediphosphonates, indicating that nucleotide-mimicking structures can have therapeutic potential in cancer. unipd.it
The process of identifying novel targets would involve high-throughput screening of the compound against diverse panels of receptors, enzymes, and cell lines, followed by mechanism-of-action studies to validate any hits.
Application of Advanced Computational Methods for Deeper Insights
Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular interactions and predicting compound properties. These methods can be instrumental in understanding the therapeutic potential of this compound and guiding the design of improved analogs.
Molecular Docking and Dynamics: Molecular docking can be used to predict the binding pose of the compound within the active site of a known or hypothesized target protein. nih.gov For example, docking studies were used to identify potential inhibitor candidates against a Plasmodium falciparum target. nih.gov Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, helping to assess the stability of the interaction and identify key residues involved in binding over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the structural features of a series of analogs with their biological activity. nih.gov This can lead to predictive models that guide the synthesis of new compounds with enhanced potency.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore can be used to screen virtual libraries for new molecules that fit the model.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the discovery process and prioritize compounds with more favorable drug-like characteristics. nih.gov
A multidisciplinary approach combining computational design with synthesis and biological evaluation has proven effective in developing highly potent enzyme inactivators, a strategy that could be applied to this compound class. nih.gov
Development of Robust Synthetic Routes for Scalable Production
The transition from a laboratory-scale synthesis to a robust and scalable industrial process is critical for the development of any potential therapeutic agent. Research into the synthesis of this compound and related structures should focus on efficiency, cost-effectiveness, safety, and environmental sustainability. google.compatsnap.com
Key areas for development include:
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better control over reaction parameters, higher yields, and easier scalability. arborpharmchem.com This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs). nih.govbeilstein-journals.org
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, which can significantly improve synthetic efficiency and reduce waste. mdpi.com Exploring MCRs could provide a more streamlined route to the core scaffold or its derivatives.
Catalytic Methods: The use of transition metal-catalyzed reactions for key steps, such as cyclopropanation or cross-coupling, can improve efficiency and selectivity. researchgate.net Developing syntheses that avoid precious metal catalysts or neurotoxic oxidants is also a key goal for creating more sustainable processes. nih.gov
Use of Versatile Building Blocks: An efficient strategy involves the synthesis of key intermediates, or building blocks, that already contain the cyclopropyl moiety. researchgate.net For instance, scalable routes to protected cyclopropane (B1198618) amino acids have been developed and can be incorporated into larger molecules. researchgate.netnih.gov An efficient three-step synthesis for creating cyclopropyl peptidomimetics has also been reported. nih.gov
Table 2: Comparison of Synthetic Strategies for API Production
| Synthetic Strategy | Advantages | Disadvantages | Relevance to Compound |
| Traditional Batch Synthesis | Well-established, versatile | Scalability issues, potential safety hazards, less efficient | Baseline method, likely used in initial discovery google.com |
| Continuous Flow Chemistry | Enhanced safety, scalability, and control; higher yields | Higher initial investment costs, potential for reactor fouling | Ideal for optimizing and scaling up key reaction steps arborpharmchem.comnih.gov |
| Multicomponent Reactions | High step and atom economy, rapid generation of complexity | Can be difficult to optimize, limited to certain reaction types | Potential for rapid synthesis of an analog library mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Limited substrate scope, enzyme stability can be an issue | Could be used for chiral resolutions or specific transformations arborpharmchem.com |
By focusing on these future research directions, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of diseases.
Q & A
Basic: What are the primary synthetic routes for 3-(Amino(cyclopropyl)methyl)benzoic acid?
Answer:
The synthesis typically involves multi-step processes, such as coupling cyclopropylamine derivatives with benzoic acid precursors. A validated method includes:
Precursor Functionalization : Reacting 3-bromobenzoic acid with cyclopropylamine under palladium-catalyzed cross-coupling conditions.
Amination : Introducing the amino group via reductive amination or nucleophilic substitution.
Purification : Column chromatography or recrystallization to isolate the product.
Key databases like PubChem provide structural validation tools (InChI, SMILES) for intermediate verification . For complex analogs, a two-step process involving Y-benzaldehyde and aminobenzoic acid derivatives in acidic media has been documented .
Basic: What experimental techniques are used to characterize this compound?
Answer:
- Spectroscopy :
- NMR (¹H, ¹³C) to confirm cyclopropane ring integration and amino-methyl linkage .
- Mass Spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
- Chromatography :
- HPLC with UV detection to assess purity (>95% by area normalization) .
- Thermal Analysis :
Basic: How is the compound screened for biological activity?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .
- Metal Complexation : Formation of Ni(II) or Zn(II) complexes to study enhanced bioactivity (e.g., antimicrobial properties via agar diffusion assays) .
- Receptor Binding : Radioligand displacement assays (e.g., for G-protein-coupled receptors) to measure affinity (Kᵢ) .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
Variables to optimize include:
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency .
- Solvent System : DMF/water mixtures enhance solubility of hydrophobic intermediates.
- Temperature Control : Maintaining 60–80°C minimizes side reactions.
Example : In a two-step synthesis (Table A, ), yields increased from 45% to 72% by adjusting pH to 3.5 during cyclization.
Advanced: What computational tools model its structure-activity relationships (SAR)?
Answer:
- Docking Simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., cyclooxygenase-2) using PubChem 3D conformers .
- Quantum Mechanics (QM) : Gaussian 16 calculates electron density maps to rationalize substituent effects on acidity (pKa) .
- Machine Learning : Platforms like DeepChem train models on bioactivity datasets to prioritize analogs for synthesis .
Advanced: How do structural modifications influence pharmacological properties?
Answer:
- Cyclopropane Rigidity : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- Carboxylic Acid Substitution : Esterification (e.g., methyl ester) improves blood-brain barrier permeability .
- Amino Group Derivatization : Sulfonamide derivatives (e.g., 3-[(methylsulfonyl)amino] analogs) show enhanced anti-inflammatory activity (IC₅₀ = 1.2 µM vs. COX-2) .
Advanced: What advanced analytical methods resolve stereochemical ambiguities?
Answer:
- Chiral HPLC : Using amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- X-ray Crystallography : Resolves absolute configuration; PubChem CIF files provide reference data .
- Vibrational Circular Dichroism (VCD) : Distinguishes R/S configurations via IR spectra .
Advanced: How does the compound behave under varying pH and temperature conditions?
Answer:
- pH Stability : Degrades rapidly at pH > 9 due to ester hydrolysis (t₁/₂ = 2 h at pH 10) .
- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation (λₘₐₓ = 310 nm) under UV exposure; storage in amber vials recommended .
Advanced: How should researchers address contradictions in reported bioactivity data?
Answer:
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., PubChem BioAssay data vs. independent reports ).
- Replication Studies : Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence assays yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
